REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([C:8]2[CH:13]=[C:12]([C:14]([O-:16])=O)[C:11]([C:17]3[S:18][CH:19]=[CH:20][N:21]=3)=[CH:10][N:9]=2)[CH:5]=[N:6][CH:7]=1.[K+].[CH3:23][O:24][C:25]1[C:30]([O:31][CH3:32])=[CH:29][CH:28]=[C:27]([CH2:33][NH2:34])[N:26]=1.C(Cl)CCl.ON1C2N=CC=CC=2N=N1.C(N(C(C)C)CC)(C)C>CN(C=O)C>[CH3:32][O:31][C:30]1[CH:29]=[CH:28][C:27]([CH2:33][NH:34][C:14]([C:12]2[C:11]([C:17]3[S:18][CH:19]=[CH:20][N:21]=3)=[CH:10][N:9]=[C:8]([C:4]3[CH:5]=[N:6][CH:7]=[C:2]([CH3:1])[CH:3]=3)[CH:13]=2)=[O:16])=[N:26][C:25]=1[O:24][CH3:23] |f:0.1|
|
Name
|
Potassium 5′-methyl-5-(1,3-thiazol-2-yl)-2,3′-bipyridine-4-carboxylate
|
Quantity
|
980 mg
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=NC1)C1=NC=C(C(=C1)C(=O)[O-])C=1SC=CN1.[K+]
|
Name
|
|
Quantity
|
490 mg
|
Type
|
reactant
|
Smiles
|
COC1=NC(=CC=C1OC)CN
|
Name
|
|
Quantity
|
670 mg
|
Type
|
reactant
|
Smiles
|
C(CCl)Cl
|
Name
|
|
Quantity
|
480 mg
|
Type
|
reactant
|
Smiles
|
ON1N=NC2=C1N=CC=C2
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
14.6 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then partitioned between DCM (50 mL) and water (50 mL)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by normal phase column chromatography (0-20% MeOH in EtOAc)
|
Type
|
CUSTOM
|
Details
|
to afford a white solid
|
Type
|
CUSTOM
|
Details
|
that was recrystallized from chloroform/hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC(=NC1OC)CNC(=O)C1=CC(=NC=C1C=1SC=CN1)C=1C=NC=C(C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 970 mg | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |